N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a complex organic compound that features a benzodioxin ring and an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Indene Derivative: This step might involve the reduction of indanone derivatives using reducing agents like sodium borohydride.
Coupling Reaction: The final step involves coupling the benzodioxin and indene derivatives using reagents like ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Anticancer Research: Investigation of its potential as an anticancer agent.
Antimicrobial Research: Study of its effectiveness against various microbial strains.
Industry
Polymer Synthesis: Use in the synthesis of polymers with specific characteristics.
Chemical Sensors: Development of sensors for detecting specific substances.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide would depend on its specific application. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Drug Action: It could interact with specific molecular targets, such as receptors or ion channels, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide
- N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-ethylacetamide
Uniqueness
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is unique due to the presence of both benzodioxin and indene moieties, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-18(21-12-20(25)8-7-13-3-1-2-4-15(13)20)19(24)22-14-5-6-16-17(11-14)27-10-9-26-16/h1-6,11,25H,7-10,12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESVBARWRUDEPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.